molecular formula C14H27N3O2 B8447932 N-(2-Piperidinoethyl)-N'-(ethoxycarbonyl)piperazine

N-(2-Piperidinoethyl)-N'-(ethoxycarbonyl)piperazine

Cat. No. B8447932
M. Wt: 269.38 g/mol
InChI Key: MUOFHICZLWSJBW-UHFFFAOYSA-N
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Patent
US04457931

Procedure details

By reaction of 1-(ethoxycarbonyl-4-(2-chloroethyl)-piperazine (11.05 grams; 0.05 moles), piperidine (4.3 grams; 0.05 moles) and potassium carbonate (7.0 grams; 0.05 moles) in 150 cc of ethanol by boiling until disappearance of the reactants by TLC (methanol), a product is obtained which is identical to the product described in Example 13 as shown by boiling point, melting point, mixed melting point of the dihydrochloride; Rf and IR.
Quantity
11.05 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][N:9]([CH2:12][CH2:13]Cl)[CH2:8][CH2:7]1)=[O:5])[CH3:2].[NH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.C(=O)([O-])[O-].[K+].[K+].C1(N)C(F)=C(F)C(F)=C(N)C=1F.Cl.Cl>C(O)C.CO>[N:15]1([CH2:13][CH2:12][N:9]2[CH2:10][CH2:11][N:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:7][CH2:8]2)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
11.05 g
Type
reactant
Smiles
C(C)OC(=O)N1CCN(CC1)CCCl
Name
Quantity
4.3 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a product is obtained which
ADDITION
Type
ADDITION
Details
mixed

Outcomes

Product
Name
Type
Smiles
N1(CCCCC1)CCN1CCN(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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